3-Phenoxy-3-phenylpropylamine

Descripción general

Descripción

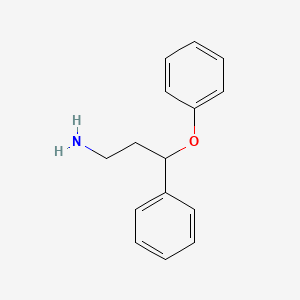

3-Phenoxy-3-phenylpropylamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Phenoxy-3-phenylpropylamine exhibits a range of pharmacological activities that make it suitable for various therapeutic applications:

1. Antidepressant Properties

- The compound has been identified as an effective antidepressant agent. Its mechanism involves the inhibition of neurotransmitter uptake, particularly serotonin and norepinephrine, which are critical in mood regulation. Research indicates that derivatives of this compound can significantly inhibit the uptake of serotonin and norepinephrine in synaptosomes, suggesting a potential role in treating depression .

2. Analeptic Agents

- This compound has been classified as an analeptic agent, which means it can stimulate the central nervous system without significantly affecting respiration. This property can be beneficial in treating conditions where respiratory function is compromised .

3. Antihistaminic and Anticholinergic Effects

- The compound has shown high antihistaminic and anticholinergic activity. These effects can be useful in treating allergic reactions and conditions involving excessive cholinergic activity, such as asthma or motion sickness .

4. Mydriatic Agents

- It has been noted for its mydriatic properties, which means it can induce pupil dilation. This application is particularly useful in ophthalmology for diagnostic procedures .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that enhance its pharmacological properties:

1. Synthetic Pathways

- Various synthetic routes have been developed to produce this compound efficiently. One notable method involves the reaction of phenolic compounds with appropriate amines under controlled conditions to yield high-purity products .

2. Derivatives and Modifications

- Researchers have explored numerous derivatives of this compound to enhance its efficacy and reduce side effects. For instance, modifications at the para-position of the phenoxy group have shown improved selectivity for serotonin uptake inhibition, making these derivatives more potent antidepressants .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

1. In Vivo Studies

- In animal models, compounds like Lilly 110140 (a derivative) demonstrated significant inhibition of serotonin uptake within 15 minutes post-administration, with effects lasting up to 24 hours. This highlights the potential for sustained therapeutic action in clinical settings .

2. Clinical Implications

- The antidepressant effects observed in preclinical studies warrant further exploration in human clinical trials to establish efficacy and safety profiles. The ability to modulate neurotransmitter levels positions this compound as a candidate for developing new antidepressant therapies .

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antidepressant | Rat brain synaptosomes | Varies | Significant inhibition of serotonin uptake |

| Analeptic | Central nervous system | Varies | Increased stimulation without respiratory effects |

| Antihistaminic | Various | Varies | Reduction in allergic responses |

| Mydriatic | Ocular tissues | Varies | Induction of pupil dilation |

Propiedades

Número CAS |

48166-95-6 |

|---|---|

Fórmula molecular |

C15H17NO |

Peso molecular |

227.30 g/mol |

Nombre IUPAC |

3-phenoxy-3-phenylpropan-1-amine |

InChI |

InChI=1S/C15H17NO/c16-12-11-15(13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |

Clave InChI |

XYWLZHPZECQHMB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CCN)OC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.